Methyl 3-amino-5-bromo-4-methylbenzoate

Vue d'ensemble

Description

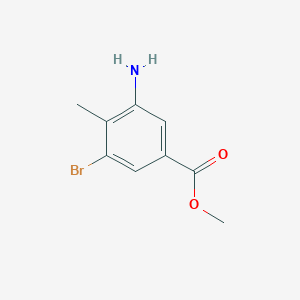

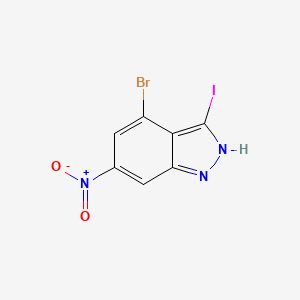

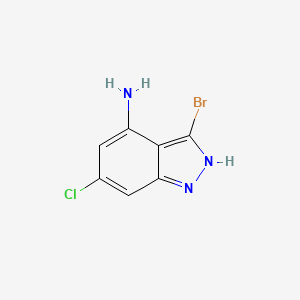

“Methyl 3-amino-5-bromo-4-methylbenzoate” is a chemical compound with the CAS Number: 223519-11-7 . It has a molecular weight of 244.09 and its IUPAC name is methyl 3-amino-5-bromo-4-methylbenzoate .

Molecular Structure Analysis

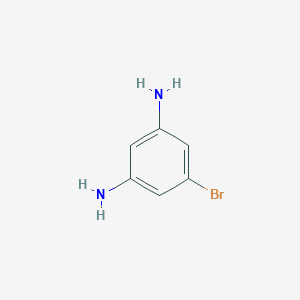

The InChI code for “Methyl 3-amino-5-bromo-4-methylbenzoate” is 1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, amino, and methylbenzoate groups.Physical And Chemical Properties Analysis

“Methyl 3-amino-5-bromo-4-methylbenzoate” is a solid at room temperature . It has a boiling point of 344.747°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

Indole derivatives are prevalent in many natural products and pharmaceuticalsMethyl 3-amino-5-bromo-4-methylbenzoate can be used as a precursor in the synthesis of indole derivatives, which are significant in the development of drugs for treating various disorders, including cancer .

Pharmaceutical Research

This compound is valuable in pharmaceutical research due to its potential as a building block for the synthesis of biologically active molecules. Its amino and bromo substituents offer points of reactivity for further chemical modifications, leading to the creation of novel therapeutic agents .

Agrochemical Development

The bromo and amino groups in Methyl 3-amino-5-bromo-4-methylbenzoate make it a candidate for the synthesis of agrochemicals. These compounds can be tailored to produce pesticides and fungicides with specific properties to protect crops from pests and diseases .

Material Science

In material science, this compound can be utilized to create polymers with specific characteristics. The presence of a bromo group allows for the introduction of other functional groups through substitution reactions, which can alter the physical properties of the resulting materials .

Dye Manufacturing

The compound’s structure is conducive to the synthesis of dyes. The aromatic ring system can be functionalized to produce dyes with desired absorption properties for use in textiles and other industries .

Catalysis

Methyl 3-amino-5-bromo-4-methylbenzoate: can act as a ligand in catalysis. Its functional groups can coordinate with metal centers, creating catalysts that facilitate various chemical reactions, which is essential in industrial processes .

Organic Synthesis

As an organic building block, this compound is used in the construction of complex organic molecules. Its reactivity enables the formation of diverse chemical structures, which are crucial in synthetic organic chemistry .

Computational Chemistry

In computational chemistry, Methyl 3-amino-5-bromo-4-methylbenzoate can be studied for its electronic properties and interactions with other molecules. This research can lead to insights into the behavior of similar compounds in biological systems .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302-H315-H319-H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

Mécanisme D'action

Pharmacokinetics

, Methyl 3-amino-5-bromo-4-methylbenzoate has the following pharmacokinetic properties:

- GI absorption : High

- BBB permeant : Yes

- P-gp substrate : No

- CYP1A2 inhibitor : Yes

- CYP2C19 inhibitor : No

- CYP2C9 inhibitor : No

- CYP2D6 inhibitor : No

- CYP3A4 inhibitor : No

- Log Kp (skin permeation) : -6.26 cm/s

These properties suggest that the compound is likely to be well-absorbed in the gastrointestinal tract, can cross the blood-brain barrier, and may interact with certain cytochrome P450 enzymes, which could impact its metabolism and excretion.

Action Environment

The action of Methyl 3-amino-5-bromo-4-methylbenzoate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and light exposure . Additionally, the compound’s efficacy and action could potentially be influenced by the physiological environment, such as the pH of the surrounding medium, the presence of other compounds, and specific conditions within the body.

Propriétés

IUPAC Name |

methyl 3-amino-5-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVMWNWKILQIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646423 | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-5-bromo-4-methylbenzoate | |

CAS RN |

223519-11-7 | |

| Record name | Benzoic acid, 3-amino-5-bromo-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223519-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-5-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)

![2-(Acetylamino)-3-[(4-chlorophenyl)sulfanyl]-propanoic acid](/img/structure/B1292477.png)